molecular formula C20H31N3O8S B1201238 Antibiotic OA 6129B(sub 1) CAS No. 82510-13-2

Antibiotic OA 6129B(sub 1)

Cat. No. B1201238
CAS RN: 82510-13-2
M. Wt: 473.5 g/mol
InChI Key: HNLNYXRYILRJHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04426390

Procedure details

The dark brown powder of antibiotics OA-6129 B1 and B2 obtained in step (C) was dissolved in a small amount of distilled water, and charged onto a column (8×100 cm) of Biogel P-2 (registered trademark). The column was developed with distilled water. Active fractions (1.0 liter in total) were collected by bioassay and adsorbed on a column (4×40 cm) of QAE-Sephadex A-25 (registered trademark) which had been equilibrated with 0.01 M phosphate, p.H 8.4. The column was washed with 200 ml of 0.01 M phosphate buffer, pH 8.4, and eluted with a linear concentration gradient of sodium chloride from 0 to 4% in 3.0 liters of the phosphate buffer. The eluate was fractionated in 15 ml portions, and antimicrobially active fractions Nos. 51 to 70 (300 ml) were collected. The combined fractions were lyophilized to give yellowish brown powder of antibiotics OA-6129B1 and B2. The powder was dissolved in a small amount of distilled water, and 5 g of sodium chloride was added. The solution was adsorbed on a column (2×50 cm) of Diaion HP-20AG (registered trademark). The column was washed with 50 ml of 5% sodium chloride and then with 100 ml of distilled water and eluted by using a linear concentration gradient of acetone from 0 to 30% in a total volume of 1.0 liter. The eluate was fractionated in 10 ml portions, and monitored by bioassay. Active fractions Nos. 15 to 24 (100 ml) and active fractions Nos. 26 to 35 (100 ml) were collected and combined respectively. The former solution contained antibiotic OA-6129B1, and the latter antibiotic OA-6129B2. Lyophilization of these solutions gave 840 mg of yellowish powder of antibiotic OA-6129B1 and 470 mg of yellowish brown powder of antibiotic OA-6129B2, respectively.
Name
OA-6129 B1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
B2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C@H:2]([OH:32])[C@@H:3]1[C:9](=[O:10])[N:8]2[C@@H:4]1[CH2:5][C:6]([S:14][CH2:15][CH2:16][NH:17][C:18]([CH2:20][CH2:21][NH:22][C:23]([C@H:25]([OH:31])[C:26]([CH2:29][OH:30])([CH3:28])[CH3:27])=[O:24])=[O:19])=[C:7]2[C:11]([OH:13])=[O:12]>O>[CH3:1][CH:2]([OH:32])[CH:3]1[C:9](=[O:10])[N:8]2[CH:4]1[CH2:5][C:6]([S:14][CH2:15][CH2:16][NH:17][C:18]([CH2:20][CH2:21][NH:22][C:23]([CH:25]([OH:31])[C:26]([CH2:29][OH:30])([CH3:28])[CH3:27])=[O:24])=[O:19])=[C:7]2[C:11]([OH:13])=[O:12]

Inputs

Step One
Name
OA-6129 B1
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[C@@H]([C@H]1[C@H]2CC(=C(N2C1=O)C(=O)O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)CO)O)O
Name
B2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
charged onto a column (8×100 cm) of Biogel P-2 (registered trademark)
CUSTOM
Type
CUSTOM
Details
Active fractions (1.0 liter in total) were collected by bioassay
WASH
Type
WASH
Details
The column was washed with 200 ml of 0.01 M phosphate buffer, pH 8.4
WASH
Type
WASH
Details
eluted with a linear concentration gradient of sodium chloride from 0 to 4% in 3.0 liters of the phosphate buffer
CUSTOM
Type
CUSTOM
Details
51 to 70 (300 ml) were collected

Outcomes

Product
Name
Type
product
Smiles
CC(C1C2CC(=C(N2C1=O)C(=O)O)SCCNC(=O)CCNC(=O)C(C(C)(C)CO)O)O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.